[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine
Overview
Description
[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine is an organic compound that features a complex structure with multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 4-chlorobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride to form corresponding amines.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]hydrazine
- [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]ether
- [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]ketone
Uniqueness
[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine is unique due to its specific combination of halogen substitutions, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-(4-chlorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClFN/c15-13-6-3-11(7-14(13)17)9-18-8-10-1-4-12(16)5-2-10/h1-7,18H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQZAKPBXIUICS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC(=C(C=C2)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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